molecular formula C13H11F4N5 B2876046 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine CAS No. 2415541-67-0

5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine

货号 B2876046
CAS 编号: 2415541-67-0
分子量: 313.26
InChI 键: KDFNJLVQAVSAGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is an important protein involved in DNA damage response, cell cycle regulation, and replication stress. AZD6738 has shown promising results in preclinical studies as a potential anti-cancer agent.

作用机制

5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine is a selective inhibitor of ATR kinase, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage and replication stress, leading to the activation of downstream signaling pathways that promote DNA repair and cell survival. By inhibiting ATR, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine disrupts this pathway and sensitizes cancer cells to DNA damage, ultimately leading to cell death.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of hepatitis B virus in vitro. Additionally, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.

实验室实验的优点和局限性

One advantage of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine is its selectivity for ATR kinase, which reduces the potential for off-target effects. Additionally, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been shown to have good pharmacokinetic properties and can be administered orally, making it a convenient option for preclinical studies. However, like any experimental drug, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has limitations. For example, its efficacy may vary depending on the type of cancer being studied and the specific genetic mutations present in the cancer cells.

未来方向

There are several potential future directions for research on 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine. One area of interest is the development of biomarkers to predict which patients are most likely to benefit from treatment with 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine. Additionally, researchers are exploring the use of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine in combination with immunotherapy, which could enhance the anti-tumor immune response. Finally, there is ongoing research into the use of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine in combination with other targeted therapies, such as CDK4/6 inhibitors, to further enhance its anti-cancer effects.

合成方法

The synthesis of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine involves several steps, starting with the reaction of 4-amino-2-fluoropyrimidine with 2-chloro-4-(trifluoromethyl)pyridine to form 4-amino-2-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidine-5-carboxamide. This intermediate is then reacted with 1-(azetidin-3-yl)ethanone to form the final product, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine.

科学研究应用

5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and ovarian cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA damage. Furthermore, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been shown to have synergistic effects when used in combination with other targeted therapies, such as PARP inhibitors.

属性

IUPAC Name

5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N5/c14-10-4-18-7-20-12(10)21-9-5-22(6-9)11-3-8(1-2-19-11)13(15,16)17/h1-4,7,9H,5-6H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFNJLVQAVSAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。